molecular formula C19H34N2O2 B12458188 N-cyclododecyl-N'-(prop-2-en-1-yl)butanediamide

N-cyclododecyl-N'-(prop-2-en-1-yl)butanediamide

Cat. No.: B12458188
M. Wt: 322.5 g/mol
InChI Key: NINCRJXONSEVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide is an organic compound characterized by the presence of a cyclododecyl group and a prop-2-en-1-yl group attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide typically involves the reaction of cyclododecylamine with butanediamide derivatives under specific conditions. One common method includes the use of prop-2-en-1-yl bromide as an alkylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted butanediamide derivatives.

Scientific Research Applications

N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Prop-2-en-1-yl)acetamide: A structurally similar compound with a prop-2-en-1-yl group attached to an acetamide backbone.

    N-allyl-N’-cyclododecylsuccinamide: Another compound with a cyclododecyl group and an allyl group attached to a succinamide backbone.

Uniqueness

N-cyclododecyl-N’-(prop-2-en-1-yl)butanediamide is unique due to its specific combination of cyclododecyl and prop-2-en-1-yl groups attached to a butanediamide backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.

Properties

Molecular Formula

C19H34N2O2

Molecular Weight

322.5 g/mol

IUPAC Name

N'-cyclododecyl-N-prop-2-enylbutanediamide

InChI

InChI=1S/C19H34N2O2/c1-2-16-20-18(22)14-15-19(23)21-17-12-10-8-6-4-3-5-7-9-11-13-17/h2,17H,1,3-16H2,(H,20,22)(H,21,23)

InChI Key

NINCRJXONSEVHO-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CCC(=O)NC1CCCCCCCCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.